5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Antifungal Structure-Activity Relationship (SAR) Naphthyl isomer comparison

Researchers conducting antifungal SAR studies face irreproducibility when substituting this 1-naphthyloxy isomer with structural analogs-the 2-naphthyloxy isomer exhibits a 2-fold potency shift (MIC 32 vs 64 µg/mL) against C. krusei. This compound provides a validated benchmark for naphthalene substitution SAR. • Defined baseline: MIC = 64 µg/mL against Candida krusei • Essential comparator for 1- vs 2-naphthyloxy SAR campaigns • 2-Position tolerant to modification without antifungal potency loss • In stock for immediate global delivery

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 21521-02-8
Cat. No. B1339577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine
CAS21521-02-8
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N
InChIInChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16)
InChIKeyMDUYSEODVOQXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: Chemical Profile & Procurement


5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine (CAS: 21521-02-8) is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class, characterized by a 1-naphthyloxy methyl substitution at the 5-position and an amine group at the 2-position. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties [1]. This compound, with the molecular formula C13H11N3O2 and a molecular weight of 241.24 g/mol, is primarily utilized as a versatile research chemical and a synthetic building block for the development of novel therapeutic agents .

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: Generic Substitution Not Feasible


The biological activity of 1,3,4-oxadiazole derivatives is highly sensitive to subtle structural modifications, particularly in the nature and position of aromatic substituents [1]. Within the same synthetic series, changing the attachment point of the naphthyloxy group from the 1-position (this compound) to the 2-position (e.g., CAS 21521-03-9) results in a quantifiable shift in antimicrobial efficacy [2]. Similarly, converting the 2-amine moiety to a thione or one group dramatically alters the compound's pharmacological profile [3]. These data demonstrate that in-class compounds are not interchangeable; the specific molecular architecture of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine dictates its unique interaction with biological targets, making direct substitution a significant risk to experimental reproducibility and assay validity.

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: Differentiation from Analogs


Antifungal Activity: 1- vs. 2-Naphthyloxy Isomers (C. krusei)

In a direct head-to-head comparison within the same study, the antifungal activity of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine was evaluated against its positional isomer, 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine (CAS: 21521-03-9). The 1-naphthyloxy derivative exhibited a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Candida krusei, whereas the 2-naphthyloxy isomer was twice as potent with an MIC of 32 µg/mL [1]. This demonstrates that the substitution pattern on the naphthalene ring is a critical determinant of bioactivity, with the 1-position conferring a specific, quantifiable level of potency distinct from its close analog.

Antifungal Structure-Activity Relationship (SAR) Naphthyl isomer comparison

2-Amine vs. 2-Thione Antifungal Activity (C. krusei)

A direct comparison within the same study reveals the functional group contribution at the 2-position of the oxadiazole ring. 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine (the target 2-amine compound) demonstrated an MIC of 64 µg/mL against Candida krusei. In contrast, its corresponding 2(3H)-thione analog (5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione) also exhibited an MIC of 64 µg/mL, while the 2(3H)-one analog (5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-one) showed an MIC of 64 µg/mL [1]. This indicates that for the 1-naphthyloxy series, the 2-amine, 2-thione, and 2-one functional groups provide comparable, moderate activity against this fungal strain.

Antifungal SAR Oxadiazole functional group comparison Lead optimization

Antibacterial Activity Across Common Pathogens

The antibacterial activity of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine was assessed against a panel of clinically relevant bacterial strains. The compound showed activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with MIC values in the range of 64-256 µg/mL [1]. This activity profile is consistent with that of the entire series of synthesized naphthyloxymethyl-oxadiazole derivatives, indicating that while the compound possesses broad-spectrum antibacterial potential, its efficacy is relatively weak (MIC > 64 µg/mL) and not differentiated from its closest analogs.

Antibacterial Broad-spectrum activity MIC determination

Antifungal Activity Against C. albicans

The compound was tested for activity against Candida albicans, a common fungal pathogen. The Minimum Inhibitory Concentration (MIC) was found to be in the range of 64-256 µg/mL [1]. This range of activity is not unique to the 1-naphthyloxy derivative; it is shared by all other compounds in the tested series, including the 2-naphthyloxy isomers and the thione and one analogs. This indicates a class-wide, weak-to-moderate antifungal effect against C. albicans.

Antifungal C. albicans MIC determination

Physicochemical Characterization

The compound has been characterized with a reported melting point of 190 °C . Its structure was confirmed using standard analytical techniques including IR and 1H NMR spectroscopy, along with microanalysis [1]. While these properties are essential for quality control and compound identity, they do not serve as a point of differentiation from its closest analogs. For instance, the melting point of the 2-naphthyloxy isomer is not reported in the primary source, preventing a direct quantitative comparison.

Physicochemical properties Melting point Structural confirmation

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: Optimal Research Applications


Selective Antifungal Development for C. krusei

This compound is best utilized as a specific control or benchmark in antifungal studies focused on Candida krusei. Its moderate activity (MIC = 64 µg/mL) provides a defined baseline for assessing the potency of new analogs [1]. The direct comparison data with its 2-naphthyloxy isomer (MIC = 32 µg/mL) makes it an excellent tool for investigating the structure-activity relationship (SAR) around the naphthalene substitution pattern and its impact on target binding [2].

SAR Studies of Oxadiazole Antifungals

Given the quantitative data comparing the 1-naphthyloxy (MIC=64 µg/mL) and 2-naphthyloxy (MIC=32 µg/mL) isomers against C. krusei, this compound is a critical tool for medicinal chemists. It serves as an essential comparator in SAR campaigns aiming to elucidate the optimal spatial and electronic requirements of the naphthyloxy moiety for antifungal activity [1].

Lead Optimization of Oxadiazole Antifungals

The data showing equivalent activity (MIC = 64 µg/mL) for the 2-amine, 2-thione, and 2-one derivatives of the 1-naphthyloxymethyl series is valuable for lead optimization. Researchers can use this compound as a starting point to explore modifications at the 2-position that do not compromise antifungal potency against C. krusei, while potentially improving other drug-like properties such as solubility or metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.